Journal Name:2D Materials
Journal ISSN:2053-1583
IF:6.861
Journal Website:http://iopscience.iop.org/journal/2053-1583
Year of Origin:0
Publisher:IOP Publishing Ltd.
Number of Articles Per Year:188
Publishing Cycle:
OA or Not:Not
Erratum to: Search for Routes to Prepare Monovalent Thulium
2D Materials ( IF 6.861 ) Pub Date: 2023-04-16 , DOI: 10.1134/s1070328422700348
An Erratum to this paper has been published: https://doi.org/10.1134/S1070328422700348
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A Surprising Example of Crystal Structure Retention for 3,5-Di-(tert-butyl)-2-hydroxyazobenzene Ligand during the Formation of Ni(II) and Pd(II) Complexes
2D Materials ( IF 6.861 ) Pub Date: 2023-06-01 , DOI: 10.1134/s1070328423700495
AbstractThe structures of 3,5-di-(tert-butyl)-2-hydroxyazobenzene (L) in the free state and in complexes with Ni2+ (I) and Pd2+ (II) cations are studied by X-ray diffraction (XRD). The same space group R\(\bar {3}\)с with close unit cell parameters, the same crystal structure motif, and unusual conformations of the cupola-shaped coordination polyhedra of complexes I and II are revealed by XRD for ligand L. In complexes I and II based on this compound as the ligand, the coordinating atoms form trans-planar coordination nodes.
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(4-Fluorobenzyl)triphenylphosphonium Hexachlorozirconate [Ph3PCH2C6H4F-4][ZrCl6]: Synthesis and Structure
2D Materials ( IF 6.861 ) Pub Date: 2023-05-22 , DOI: 10.1134/s1070328423700380
Abstract(4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate [Ph3PCH2C6H4F‑4][ZrCl6] (I) is synthesized by the reaction of (4‑fluorobenzyl)triphenylphosphonium chloride with zirconium tetrachloride in an acetonitrile solution. The structure of the compound is characterized by IR spectroscopy, 1Н, 13С{1Н}, and 19F{1Н} NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction (XRD). According to the XRD data, the crystals of complex I (CIF file CCDC no. 2063132) consist of tetrahedral (4‑fluorobenzyl)triphenylphosphonium cations (СРС 99.44(13)°−114.94(12)°, P−C 1.706(2)−1.935(3) Å) of two types and octahedral anions [ZrCl6]2– (trans-ClZrCl angles 177.35(3)°−178.62(3)°, distances Zr−Cl 2.4308(9)–2.5350(11) Å). The structure of complex I is formed due to weak hydrogen bonds between the cations and anions. The IR spectrum of complex I exhibits an intense band of stretching vibrations of the F−CAr bond at 997 cm−1, a band of vibrations of the P−СAr bonds at 1439 cm−1, and bending and stretching C−H vibration bands at 743 and 3059, 2912 cm−1. The doublet due to the long-range interaction on the fluorine atom (J = 8.8 Hz) is the characteristic signal in the 31Р NMR spectrum of complex I. All signals of the carbon atoms in the 13С NMR spectrum are observed as doublets and doublet-doublets due to the direct and long-range interactions with the fluorine and phosphorus atoms.
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Tetraphenylphosphorus and Tetraphenylantimony (2-Carboxy)benzenesulfonates: Synthesis and Structures
2D Materials ( IF 6.861 ) Pub Date: 2023-06-01 , DOI: 10.1134/s1070328423700549
AbstractThe reactions of pentaphenylphosphorus and pentaphenylantimony with 2-sulfobenzoic acid in benzene afford tetraphenylphosphonium [Ph4P]+[OSO2C6H4(COOH-2)]− (I) and tetraphenylstibonium [Ph4Sb]+[OSO2C6H4(COOH-2)]− (II) (2-carboxy)benzenesulfonates in the yield up to 90%. Compounds I and II are also synthesized from tetraphenylphosphonium and tetraphenylstibonium chlorides and 2-sulfobenzoic acid in water in the yield up to 89%. The complexes are characterized by X-ray diffraction (XRD) (CIF files CCDC nos. 2144288 (I) and 2123516 (II)) and IR spectroscopy.
Detail
The First Perylene Complexes of Neodymium and Dysprosium
2D Materials ( IF 6.861 ) Pub Date: 2023-06-01 , DOI: 10.1134/s1070328423700471
AbstractNeodymium and dysprosium perylene complexes LnI(Per)(DME)2⋅Per (Ln = Nd, Dy) were obtained for the first time by the reaction of the Ln diiodides with perylene in dimethoxyethane. The structure of dysprosium complex was established by X-ray diffraction (CCDC no. 2184200). Experimental–theoretical electron density analysis was performed to specify the type of coordination between the dysprosium cation and perylene in DyI(Per)(DME)2⋅Per. Despite the identical composition, the Nd and Dy complexes have different structures, which is reflected in their luminescence properties.
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Lutetium Cyclopentadienyl Complex with the 2,6-Di-tert-Butylanthracene Dianion
2D Materials ( IF 6.861 ) Pub Date: 2023-06-27 , DOI: 10.1134/s1070328423700586
AbstractThe reaction of 2,6-di(tert-butyl)anthracene with potassium graphite and monocyclopentadienyllutetium dichloride tetrahydrofuranate in THF gave the anthracenide complex [(η5-C5H5)Lu(η2-2,6-tBu2C14H8)(THF)2] (I), which was studied by X-ray diffraction (CCDC no. 2215512). Complex I crystallizes in the orthorhombic space group P212121. The structural rigidity of the Lu(O)2Cp(anthracene) crystallographic node was demonstrated. The retention of the structure of complex I in solution was confirmed by NMR techniques.
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Coordination Polymers of Lithium Based on 1,2-Bis[(2,6-diisopropyl-4-diethylmalonophenyl)imino]acenaphthene
2D Materials ( IF 6.861 ) Pub Date: 2023-07-02 , DOI: 10.1134/s1070328422600620
Abstract1,2-Bis[(2,6-diisopropyl-4-diethylmalonophenyl)imino]acenaphthene (Dem-Bian) with zinc chloride forms complex [(Dem-Bian)ZnCl2] (I). The reaction of complex I with n-BuLi proceeds with the deprotonation of the malonate fragments and gives 1D coordination polymer [ZnCl2(Dem-Bian)Li(DME)2]n (II). The reaction of [(Dem-Bian)CuCl] with n-BuLi affords 1D polymer [(Dem-Bian)Li2(DME)2]n (III). Compounds I–III are characterized by elemental analysis and IR spectroscopy. Derivatives I and II are characterized by 1Н NMR spectroscopy. The crystal structures of compounds II and III are determined by X-ray diffraction (XRD). Their thermal stability is studied by thermogravimetric analysis.
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New 5-n-C4H9-C2B9-Carborane Ligand and Its Ruthenium Complexes
2D Materials ( IF 6.861 ) Pub Date: 2023-06-27 , DOI: 10.1134/s1070328423700604
AbstractThe reaction of 9-iodo-ortho-carborane with n-butylmagnesium bromide affords 9-n-butyl-ortho-carborane. The reaction of the latter with alkali in boiling ethanol gives new nido-carborane [5-Bu-7,8-C2B9H11]– (I) containing the n-butyl substituent at the lower rim of the basket. The reaction of compound I with RuCl2(PPh3)(Ph2P(CH2)4PPh2) results in the formation of the corresponding ruthenium(IV) closo complex 3,3-(Ph2P(CH2)4PPh2)-3-H-3-Cl-9-Bu-closo-3,1,2-RuC2B9H10 (II) characterized by 2D NMR spectroscopy. On heating compound II can react with carbon tetrachloride to form the 17-electron complex 3,3-(Ph2P(CH2)4PPh2)-3-Cl-9-Bu-closo-3,1,2-RuC2B9H10 (III). The structure of complex III is solved by X-ray diffraction (XRD) (CIF file CCDC no. 2180761). The electrochemical studies show that complex III undergoes the reversible transition Ru(II) → Ru(III) similarly to the earlier studied ruthenacarboranes.
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Heteroleptic Cobalt Complexes with Abnormally Coordinated N-Heterocyclic Carbene
2D Materials ( IF 6.861 ) Pub Date: 2023-07-02 , DOI: 10.1134/s1070328423600274
AbstractThe reaction of cobalt pivalate [Co(Piv)2]n and in situ generated N‑heterocyclic carbene IPrPh (1,3-bis(2,6-diisopropylphenyl)-2-phenylimidazol-4-ylidene) affords heteroligand complexes [Co2(Piv)4-(IPrPh)2] (I), [Co2(Piv)2.8(OtBu)1.2(IPrPh)2] (II), and [Co3(μ3-O)(Piv)4(IPrPh)2] (III). The structures of complexes II·C6H14 and III are determined by X-ray diffraction (XRD) (CIF files CCDC nos. 2216724 and 2216725, respectively). Exchange spin-spin interactions between the magnetic Со2+ ions in the synthesized compounds are estimated by quantum chemical calculations.
Detail
Specific Features of the Oxidative Addition of Triarylantimony to Dihydroxybenzoic Acids
2D Materials ( IF 6.861 ) Pub Date: 2023-05-22 , DOI: 10.1134/s1070328422100220
AbstractTris(2-methoxyphenyl)antimony and tris(3-fluorophenyl)antimony react with 2,3-dihydroxybenzoic and 3,4-dihydroxybenzoic acids in the presence of tert-butyl hydroperoxide to form carboxycatecholato-О,О'-triarylantimony. Under similar conditions, tris(4-fluorophenyl)antimony reacts with 2,3-dihydroxybenzoic acid to form tris(4-fluorophenyl)antimony dicarboxylate. Structural features of the reaction products are determined by X-ray diffraction (XRD) (CIF files CCDC nos. 2126358 (I), 2124252 (II·H2O·Et2O), 2121839 (III·0.5С6Н6), and 2131083 (IV·2.5С6Н6).
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 Not Not
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4.40 17 Science Citation Index Expanded Not
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